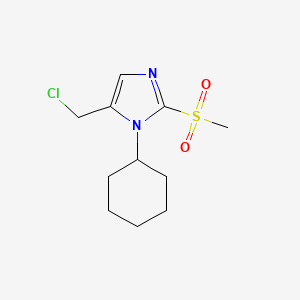

5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

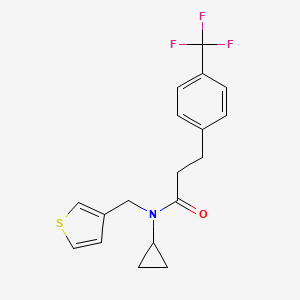

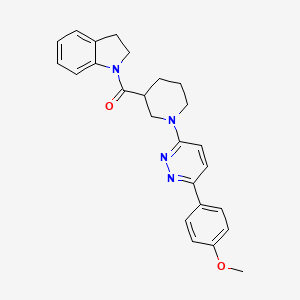

The compound 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest in pharmaceutical chemistry due to their diverse biological activities and their use as intermediates in the synthesis of various therapeutic agents.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One such method involves a one-pot, four-component reaction that includes 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines. This reaction can be catalyzed by β-cyclodextrin-propyl sulfonic acid in a solvent-free medium, leading to the formation of 1,2,4,5-tetrasubstituted imidazoles with excellent yields . Another approach for synthesizing chloromethyl-substituted imidazoles is the elimination of sulfur dioxide from benzimidazole-5(6)-methane-sulfonic acids using thionyl chloride . This method allows for the incorporation of base-sensitive substituents due to the acidic conditions of the reaction.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecule. For instance, the crystal structure of related azole compounds has been determined using X-ray crystallography, revealing that the central tetrazole ring can be planar with substituents attached at specific positions, which can influence the dihedral angles between different phenyl rings .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions, including regioselective chlorination. For example, the chlorination of a methyl group in a related imidazole compound using sulfuryl chloride has been performed, which is a key step in the synthesis of biotin (vitamin H) . The ability to selectively introduce chlorine atoms into imidazole rings is crucial for the development of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of chloromethyl groups, for instance, can increase the reactivity of these compounds, making them valuable synthetic intermediates. The introduction of sulfonic acid or methanesulfonyl groups can also affect the solubility and stability of the compounds. The intermolecular interactions, such as hydrogen bonding and π interactions, play a significant role in the crystallization and solid-state properties of these molecules .

科学的研究の応用

Synthesis and Chemical Applications

- 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole and its derivatives are valuable synthetic intermediates. They can be prepared via facile elimination of sulfur dioxide, enabling the synthesis of polysubstituted benzimidazoles incorporating base-sensitive substituents (Pete, Szokol, & Tőke, 2008).

- These compounds are used in the preparation of phosphoric acid-doped imidazolium polysulfone membranes for high-temperature proton exchange membrane fuel cells. This involves chloromethylation followed by functionalization with alkyl imidazoles (Yang et al., 2012).

Medicinal Chemistry and Drug Design

- 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole plays a role in the synthesis of novel benzimidazole-pyrazoline hybrid molecules with potential anti-diabetic properties. These compounds have been studied for their α-glucosidase inhibition activity (Ibraheem et al., 2020).

- The compound has been utilized in synthesizing novel imidazole derivatives, which act as selective cyclooxygenase-2 inhibitors. This is significant in the context of designing anti-inflammatory drugs (Kiani, Rezaee, & Tabatabai, 2018).

Antimicrobial Research

- Derivatives of 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole have shown potential as antimicrobial agents. Particularly, benzimidazole derivatives with substitutions at specific positions have displayed activity against bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) (Alasmary et al., 2015).

特性

IUPAC Name |

5-(chloromethyl)-1-cyclohexyl-2-methylsulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c1-17(15,16)11-13-8-10(7-12)14(11)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCPWTSQCTVISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(N1C2CCCCC2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

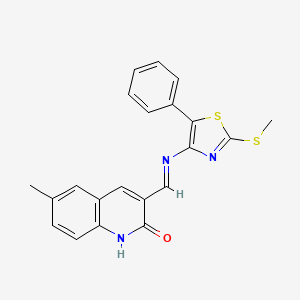

![N-(2,4-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3005048.png)

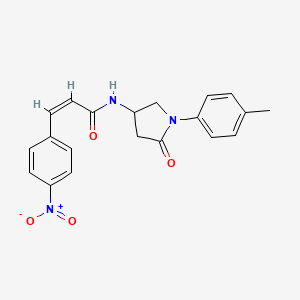

![3-Oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B3005049.png)

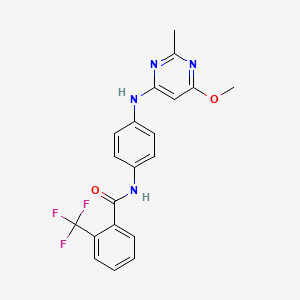

![Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B3005051.png)

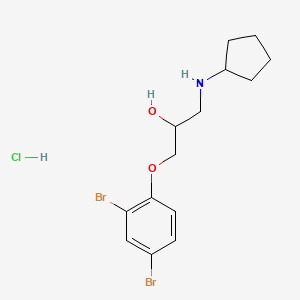

![2-[(3R,4S)-3-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B3005056.png)